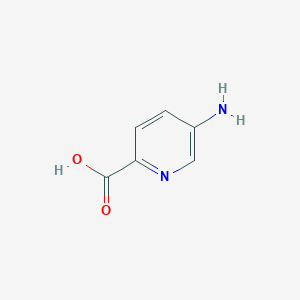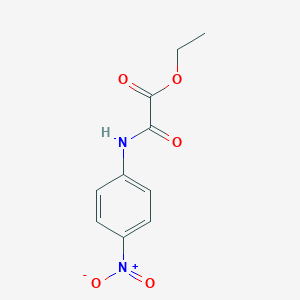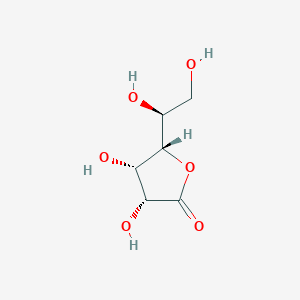
(2R,3R,4R,5R)-2-(Acétoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tétrahydrofuranne-3,4-diyl diacétate
Vue d'ensemble
Description
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, also known as (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, is a useful research compound. Its molecular formula is C16H18ClN5O7 and its molecular weight is 427.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de liaison hydrogène intramoléculaire
Ce composé a été utilisé dans des études relatives à la liaison hydrogène intramoléculaire dans les 2-chloroadénosines N6-substituées . Les spectres de RMN des 2-chloroadénosines N6-substituées ont montré deux formes, et il a été supposé que la mini-forme résulte de la formation d'une liaison hydrogène intramoléculaire entre l'atome N7 de la purine et le proton N6–CH du substituant .
Synthèse de nouvelles adénosines substituées
Le composé est utilisé dans la synthèse de nouvelles adénosines substituées . Parmi ces nucléosides, des antimétabolites efficaces et des agonistes des récepteurs de l'adénosine ont été trouvés .
Synthèse enzymatique de la 2′-désoxyguanosine
La 2-amino-6-chloropurine peut être utilisée dans la synthèse enzymatique de la 2′-désoxyguanosine .
Synthèse de purines 9-alkylées
Ce composé peut être utilisé dans la synthèse de purines 9-alkylées .
Synthèse de dérivés ®- et (S)-N-(2-phosphonométhoxypropyl)
Il peut être utilisé dans la synthèse de dérivés ®- et (S)-N-(2-phosphonométhoxypropyl) de bases puriques et pyrimidiques .
Recherche antivirale
<a data-citationid="d2edd2e2-56
Mécanisme D'action
Target of Action
Similar purine nucleoside analogs are known to target various enzymes involved in dna synthesis .
Mode of Action
It is known that purine nucleoside analogs, which this compound is a part of, inhibit dna synthesis and induce apoptosis . This is achieved by the compound integrating into the DNA structure and disrupting the normal function of the DNA molecule .
Biochemical Pathways
Purine nucleoside analogs are known to affect pathways related to dna synthesis and apoptosis .
Pharmacokinetics
The compound is soluble in DCM, DMF, DMSO, EtOAc, MeOH , which may influence its absorption and distribution in the body.
Result of Action
The compound 2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine is known to have antiviral activity, particularly against hepatitis B and C, by nullifying the activity of viral polymerase crucial for viral expansion .
Action Environment
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGVJFVAKPFOZ-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















